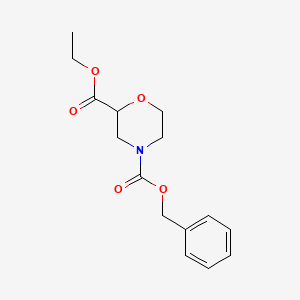

Ethyl N-Cbz-morpholine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-O-benzyl 2-O-ethyl morpholine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-19-14(17)13-10-16(8-9-20-13)15(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIFMBIQRFZCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718282 | |

| Record name | 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-83-5 | |

| Record name | 2-Ethyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl N-Cbz-morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl N-Cbz-morpholine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible and detailed synthetic methodology, purification protocols, and in-depth characterization techniques. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

This compound (CAS No. 1226776-83-5) is a protected amino acid derivative incorporating the morpholine heterocyclic scaffold.[1] The presence of the N-benzyloxycarbonyl (Cbz) protecting group makes it a stable and versatile intermediate for peptide synthesis and the construction of more complex molecules.[2] The morpholine ring itself is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. This guide details a reliable synthetic route and the analytical methods required to ensure the purity and structural integrity of the final compound.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available morpholine-2-carboxylic acid. The proposed pathway involves:

-

Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.

-

N-Protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group onto the secondary amine of the morpholine ring.

The overall synthetic transformation is depicted below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis and purification of the target compound.

3.1. Step 1: Synthesis of Ethyl morpholine-2-carboxylate

This procedure describes the Fischer esterification of morpholine-2-carboxylic acid.

-

Materials:

-

Morpholine-2-carboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Suspend morpholine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl morpholine-2-carboxylate as an oil. The crude product is often used in the next step without further purification.

-

3.2. Step 2: Synthesis of this compound

This protocol details the N-protection of the intermediate ester.

-

Materials:

-

Ethyl morpholine-2-carboxylate (from Step 1)

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve Ethyl morpholine-2-carboxylate (1.0 eq) in dichloromethane (15 mL per gram).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) or DIPEA.

-

Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques. Expected data are presented below.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₅H₁₉NO₅ |

| Molecular Weight | 293.3 g/mol |

| Appearance | Colorless to pale yellow oil or a white to off-white solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.40-4.30 (m, 1H, H-2), 4.20 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃), 4.00-3.80 (m, 2H, morpholine ring), 3.70-3.50 (m, 2H, morpholine ring), 3.40-3.20 (m, 2H, morpholine ring), 1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃). (Note: Due to rotamers, some peaks may appear broadened). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5 (C=O, ester), 155.0 (C=O, carbamate), 136.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 77.0 (C-2), 67.5 (-CH₂-Ph), 66.5 (morpholine C), 61.5 (-O-CH₂-), 45.0 (morpholine C), 43.0 (morpholine C), 14.0 (-CH₃). |

| FT-IR (thin film, cm⁻¹) | ~2980 (C-H stretch), ~1745 (C=O ester stretch), ~1700 (C=O carbamate stretch), ~1495, 1455 (C=C aromatic stretch), ~1230 (C-O stretch), ~1110 (C-O-C stretch). |

| Mass Spectrometry (ESI+) | m/z: 294.1 [M+H]⁺, 316.1 [M+Na]⁺. |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the purification and characterization of the final product.

Caption: Purification and characterization workflow for the final product.

Conclusion

This guide provides a robust and detailed methodology for the synthesis and characterization of this compound. The described protocols are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the fields of organic synthesis and drug discovery. The comprehensive characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound.

References

Spectroscopic Characterization of Ethyl N-Cbz-morpholine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl N-Cbz-morpholine-2-carboxylate, a key building block in medicinal chemistry and drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Introduction

This compound (Molecular Formula: C15H19NO5, Molecular Weight: 293.32 g/mol ) is a chiral morpholine derivative incorporating a benzyloxycarbonyl (Cbz) protecting group.[1] This compound serves as a versatile scaffold in the synthesis of complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structural integrity during synthesis and subsequent reactions. This guide summarizes the expected spectroscopic data for this compound.

Spectroscopic Data

The following tables summarize the representative ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.40 | m | 5H | C₆H₅ (aromatic) |

| 5.15 | s | 2H | OCH₂ Ph |

| 4.50 | m | 1H | H-2 |

| 4.20 | q | 2H | OCH₂ CH₃ |

| 3.80 - 4.00 | m | 2H | H-6eq, H-5eq |

| 3.40 - 3.60 | m | 2H | H-6ax, H-5ax |

| 2.90 - 3.10 | m | 2H | H-3eq, H-3ax |

| 1.25 | t | 3H | OCH₂CH₃ |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C =O (Ester) |

| 155.0 | C =O (Carbamate) |

| 136.5 | C (Aromatic C-1') |

| 128.5 | C (Aromatic C-2', C-6') |

| 128.0 | C (Aromatic C-4') |

| 127.8 | C (Aromatic C-3', C-5') |

| 67.5 | OC H₂Ph |

| 66.0 | C-6 |

| 61.5 | OC H₂CH₃ |

| 53.0 | C-2 |

| 44.0 | C-5 |

| 42.0 | C-3 |

| 14.2 | OCH₂C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2980, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1450, ~1550 | Medium | C=C stretch (aromatic) |

| ~1220 | Strong | C-O stretch (ester and carbamate) |

| ~1120 | Strong | C-O-C stretch (morpholine ether) |

Mass Spectrometry (MS)

| m/z | Ion |

| 294.13 | [M+H]⁺ |

| 316.11 | [M+Na]⁺ |

| 248.12 | [M-C₂H₅O]⁺ |

| 200.10 | [M-C₆H₅CH₂O]⁺ |

| 91.05 | [C₇H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: Bruker Avance 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat compound is prepared on a sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

Instrument Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or thin film.

-

Scan Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Further dilute the stock solution to approximately 10 µg/mL with the same solvent.

Instrument Parameters:

-

Mass Spectrometer: Agilent 6520 Accurate-Mass Q-TOF LC/MS.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Gas Temperature: 325 °C.

-

Mass Range: m/z 50 - 500.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted below.

Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

References

Chemical properties and reactivity of Ethyl N-Cbz-morpholine-2-carboxylate

An In-depth Technical Guide to Ethyl N-Cbz-morpholine-2-carboxylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound. This compound is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex molecules such as protein degraders.[1] This document outlines its known physical and chemical characteristics, stability, and key reactions, supported by representative experimental protocols and visual diagrams to facilitate understanding and application in a research setting.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. While comprehensive experimental data for this specific molecule is not extensively published, the table includes established data and notes where information is not publicly available.

| Property | Value | Source |

| IUPAC Name | Ethyl 4-(benzyloxycarbonyl)morpholine-2-carboxylate | - |

| CAS Number | 1226776-83-5 | [1] |

| Molecular Formula | C₁₅H₁₉NO₅ | [1] |

| Molecular Weight | 293.3 g/mol | [1] |

| Appearance | Data not reported (likely a liquid or low-melting solid) | |

| Melting Point | Data not reported | |

| Boiling Point | Data not reported | |

| Solubility | Data not reported (expected to be soluble in common organic solvents like CH₂Cl₂, EtOAc, and THF) | |

| Purity | Typically available at ≥95% | [1] |

| Storage | Store at room temperature in a dry, well-ventilated place.[1] |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), protons on the morpholine ring, and protons from the benzyloxycarbonyl (Cbz) protecting group, including a characteristic singlet for the benzyl CH₂ and aromatic protons.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and the carbamate, carbons of the morpholine ring, the ethyl group, and the aromatic and benzylic carbons of the Cbz group.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and the carbamate groups (typically in the 1680-1750 cm⁻¹ region), and C-O stretching frequencies.

Reactivity and Stability

The reactivity of this compound is primarily dictated by its two main functional groups: the N-Cbz carbamate and the ethyl ester. The morpholine ring itself is generally stable under common reaction conditions.

Incompatible Materials: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[2]

Thermal Decomposition: Upon heating, it may decompose to release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Key Reactions:

-

N-Cbz Group Reactivity: The benzyloxycarbonyl (Cbz) group is a robust amine protecting group, stable to many acidic and basic conditions. Its primary mode of cleavage is through hydrogenolysis.

-

Deprotection (Hydrogenolysis): The Cbz group can be efficiently removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). This reaction is clean and typically high-yielding, producing the free secondary amine, toluene, and carbon dioxide as byproducts.[3]

-

-

Ethyl Ester Reactivity: The ethyl ester group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation/Transesterification: The ester can react with amines or other alcohols under appropriate conditions to form amides or different esters, respectively.

-

Experimental Protocols

The following are representative protocols for the synthesis and subsequent deprotection of this compound, based on standard procedures for N-protection and deprotection of amino esters.

Protocol 1: Synthesis via N-Cbz Protection

This protocol describes the synthesis of this compound from Ethyl morpholine-2-carboxylate.

Materials:

-

Ethyl morpholine-2-carboxylate

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Dissolve Ethyl morpholine-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.

-

Slowly add Cbz-Cl (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

-

Quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Cleavage of the N-Cbz Group (Hydrogenolysis)

This protocol describes the removal of the Cbz protecting group to yield Ethyl morpholine-2-carboxylate.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve this compound in MeOH or EtOAc in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with H₂ gas (repeat 3x).

-

Stir the reaction mixture vigorously under an atmosphere of H₂ (typically a balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with additional solvent (MeOH or EtOAc).

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product, Ethyl morpholine-2-carboxylate.

Visualizations

The following diagrams illustrate the synthesis and primary reactivity pathways of the target compound.

Caption: General workflow for the synthesis of this compound.

Caption: Primary reactivity pathways for this compound.

References

Stability of Ethyl N-Cbz-morpholine-2-carboxylate under acidic and basic conditions

An In-depth Technical Guide to the Stability of Ethyl N-Cbz-morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-(benzyloxycarbonyl)-morpholine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] As a protected amino acid derivative, its chemical stability is a critical parameter influencing its storage, handling, and use in multi-step syntheses. The molecule incorporates two key functional groups susceptible to degradation: an ethyl ester and a benzyloxycarbonyl (Cbz) protected amine. Understanding the behavior of this compound under various pH conditions is essential for process development, formulation, and ensuring the chemical integrity of synthetic intermediates and final products.

This technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. While specific kinetic data for this exact molecule is not extensively published, this document extrapolates from well-established principles governing the degradation of N-Cbz protected α-amino acid esters and forced degradation testing guidelines from the International Council for Harmonisation (ICH).[2][3][4][5]

Stability and Degradation under Acidic Conditions

Under acidic conditions, this compound is susceptible to two primary degradation pathways: hydrolysis of the ethyl ester and cleavage (deprotection) of the N-Cbz group.

Mechanisms of Acidic Degradation

-

Ester Hydrolysis: The ethyl ester can undergo acid-catalyzed hydrolysis, a reversible reaction typically driven to completion by the presence of excess water.[6] The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate, which then collapses to yield the carboxylic acid and ethanol. This is a common degradation pathway for ester-containing drug molecules.[7][8]

-

N-Cbz Group Cleavage (Acidolysis): The Cbz group is known to be labile under strong acidic conditions.[9] Reagents such as hydrogen bromide (HBr) in acetic acid or strong Lewis acids can cleave the benzyl-oxygen bond, leading to the deprotected amine, toluene, and carbon dioxide.[10] While stable to some mild acidic conditions, prolonged exposure to strong acids will result in deprotection.[9]

Potential Acidic Degradation Products

-

N-Cbz-morpholine-2-carboxylic acid and Ethanol (from ester hydrolysis)

-

Ethyl morpholine-2-carboxylate, Benzyl alcohol, and CO₂ (from Cbz cleavage)

-

Morpholine-2-carboxylic acid (from both hydrolysis and cleavage)

Quantitative Data on Acidic Degradation of Analogous Compounds

| Compound/Condition | Reagent | Temperature | Time | Degradation/Product Yield | Reference |

| N-Cbz-Amino Acid Esters | 33% HBr in Acetic Acid | Room Temp | 1-2 h | High yield deprotection | [10] |

| N-Cbz Protected Amine | IPA·HCl | 65-75°C | 4 h | High yield deprotection | [10] |

| N-Acylated Amino Amides | TFA/Water | Room Temp | 6-24 h | Substantial amide hydrolysis | [11] |

| Fenoxaprop-ethyl (ether linkage) | pH 2.6 Buffer | 30°C | - | Rapid non-enzymatic hydrolysis | [1][7] |

digraph "Acidic_Degradation_Pathways" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 1: Potential Degradation Pathways Under Acidic Conditions", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];// Node styles StartNode [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ConditionNode [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; IntermediateNode [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; ProductNode [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#34A853"];

// Nodes StartNode; ConditionNode [label="H₃O⁺ / Δ"]; HydrolysisProduct [label="N-Cbz-morpholine-2-carboxylic Acid\n+ Ethanol", ProductNode]; CleavageProduct [label="Ethyl morpholine-2-carboxylate\n+ Toluene + CO₂", ProductNode]; FullDegradationProduct [label="Morpholine-2-carboxylic Acid", ProductNode];

// Edges StartNode -> ConditionNode [arrowhead=none, dir=none]; ConditionNode -> HydrolysisProduct [label=" Ester Hydrolysis (A_AC_2)"]; ConditionNode -> CleavageProduct [label=" Cbz Cleavage (Acidolysis)"]; HydrolysisProduct -> FullDegradationProduct [label="Stronger Acid /\nLonger Time"]; CleavageProduct -> FullDegradationProduct [label="Hydrolysis"];

// Invisible nodes for layout {rank=same; StartNode} {rank=same; ConditionNode} {rank=same; HydrolysisProduct; CleavageProduct} {rank=same; FullDegradationProduct} }

Stability and Degradation under Basic Conditions

Under basic conditions, the primary degradation pathway for this compound is the hydrolysis of the ethyl ester via saponification. A significant risk under these conditions is also the epimerization at the chiral center (C-2).

Mechanisms of Basic Degradation

-

Ester Hydrolysis (Saponification): This is typically a rapid and irreversible reaction where a hydroxide ion acts as a nucleophile, attacking the ester carbonyl.[12] This forms a tetrahedral intermediate that collapses to yield a carboxylate salt and ethanol. An acidic workup is required to protonate the salt and obtain the free carboxylic acid.[13]

-

Epimerization: The α-proton at the C-2 position of the morpholine ring is acidic and can be abstracted by a base. This leads to the formation of a planar enolate intermediate. Re-protonation of this intermediate can occur from either face, leading to a mixture of stereoisomers (epimerization), which can compromise the chiral purity of the material.[14][15] The rate of epimerization is highly dependent on the base strength, solvent, and temperature.[14]

-

N-Cbz Group Stability: The Cbz group is generally stable under most basic conditions used for saponification (e.g., LiOH, NaOH, K₂CO₃).[9][16] It is considered an orthogonal protecting group to base-labile groups like Fmoc.[17][18]

Potential Basic Degradation Products

-

Sodium or Potassium N-Cbz-morpholine-2-carboxylate (from saponification)

-

(2R/S)-Ethyl N-Cbz-morpholine-2-carboxylate (from epimerization)

Quantitative Data on Basic Degradation of Analogous Compounds

The following table presents representative data on the base-catalyzed hydrolysis and epimerization of related amino acid derivatives.

| Compound/Condition | Reagent | Temperature | Time | Outcome | Reference |

| Anchored α-Amino Esters | LiOH, NaOH | Various | - | Saponification conditions studied to minimize racemization | [13] |

| Glycosylated Fmoc-Ser-OH | HATU/DIPEA | Room Temp | - | Significant epimerization observed (up to 70%) | [15] |

| α-Amino Acid Methyl Esters | [Cu(Me₄en)(H₂O)₂]²⁺ / Base | 25°C | - | Kinetic study of base hydrolysis | [19] |

| Acrylates/Methacrylates | Alkaline media | 20-30°C | - | Base-catalyzed hydrolysis rate constants determined | [20] |

digraph "Basic_Degradation_Pathways" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 2: Potential Degradation Pathways Under Basic Conditions", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];// Node styles StartNode [label="(2S)-Ethyl N-Cbz-\nmorpholine-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; ConditionNode [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; ProductNode [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#34A853"]; SideProductNode [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#FBBC05"]; IntermediateNode [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; AcidWorkup [shape=ellipse, style="dashed", fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes StartNode; ConditionNode [label="OH⁻ / H₂O"]; SaponificationProduct [label="N-Cbz-morpholine-2-carboxylate Salt\n+ Ethanol", ProductNode]; FinalAcidProduct [label="N-Cbz-morpholine-2-carboxylic Acid", ProductNode]; EpimerProduct [label="(2R)-Ethyl N-Cbz-\nmorpholine-2-carboxylate", SideProductNode]; EnolateIntermediate [label="Planar Enolate Intermediate", IntermediateNode];

// Edges StartNode -> ConditionNode [arrowhead=none, dir=none]; ConditionNode -> SaponificationProduct [label=" Saponification (B_AC_2)"]; SaponificationProduct -> AcidWorkup [label=" 1. Isolate", style=dashed]; AcidWorkup -> FinalAcidProduct [label=" 2. H₃O⁺", style=dashed];

StartNode -> EnolateIntermediate [label="α-proton abstraction\n(reversible)"]; EnolateIntermediate -> StartNode; EnolateIntermediate -> EpimerProduct [label="Re-protonation"];

// Ranks {rank=same; StartNode} {rank=same; ConditionNode} {rank=same; SaponificationProduct; EnolateIntermediate} {rank=same; AcidWorkup; EpimerProduct} {rank=same; FinalAcidProduct} }

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study should be conducted according to ICH guideline Q1A(R2).[2][4] The goal is to achieve 5-20% degradation to identify degradation products and establish stability-indicating analytical methods.[2][21]

General Experimental Workflow

Protocol 1: Acidic Hydrolysis Stress Test

-

Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), Acetonitrile (HPLC grade), Water (HPLC grade), Class A volumetric flasks.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

-

Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL. Prepare a parallel sample in water as a control.

-

Incubation: Place the flasks in a controlled temperature bath at 50°C.

-

Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

-

Quenching: Immediately neutralize the acidic aliquot with an equimolar amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection).

-

Data Evaluation: Calculate the percentage of the parent compound remaining and identify and quantify any degradation products relative to the T=0 sample.

Protocol 2: Basic Hydrolysis (Saponification) Stress Test

-

Materials: this compound, 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl), Acetonitrile (HPLC grade), Water (HPLC grade), Class A volumetric flasks.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

-

Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

-

Incubation: Keep the flask at room temperature, as saponification is often rapid.

-

Time Points: Withdraw aliquots at T=0, 15 min, 30 min, 1, and 4 hours.

-

Quenching: Immediately neutralize the basic aliquot with an equimolar amount of 0.1 M HCl and dilute with mobile phase.

-

Analysis: Analyze using the same HPLC method as the acidic study. A chiral HPLC method may be required to assess for epimerization.

-

Data Evaluation: Calculate the percentage of the parent compound remaining and quantify the carboxylate product and any epimeric impurity.

Summary and Recommendations for Drug Development Professionals

-

Acidic Conditions: this compound is expected to be labile to both ester hydrolysis and Cbz group cleavage under acidic conditions. The rate of degradation will be dependent on pH, temperature, and the specific acid used. It is recommended to avoid prolonged exposure to acidic environments, especially at elevated temperatures, during synthesis and purification.

-

Basic Conditions: The compound is highly susceptible to rapid ester hydrolysis (saponification) under basic conditions. A critical concern is the potential for epimerization at the C-2 position, which could impact the biological activity and safety profile of downstream compounds. The use of strong bases should be carefully controlled, and reactions should be conducted at low temperatures to minimize this risk.

-

Storage and Handling: For long-term storage, the compound should be kept in a cool, dry, and neutral environment, protected from moisture.

-

Analytical Considerations: Development of a stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is crucial.[22][23][24][25] This method must be able to resolve the parent compound from all potential degradation products identified during forced degradation studies. Chiral chromatography may be necessary to monitor for epimerization under basic stress.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ijcrt.org [ijcrt.org]

- 6. web.viu.ca [web.viu.ca]

- 7. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cecas.clemson.edu [cecas.clemson.edu]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Protective Groups [organic-chemistry.org]

- 18. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 19. researchgate.net [researchgate.net]

- 20. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. jocpr.com [jocpr.com]

- 23. alfachemic.com [alfachemic.com]

- 24. applications.emro.who.int [applications.emro.who.int]

- 25. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

In-depth Conformational Analysis of Ethyl N-Cbz-morpholine-2-carboxylate Derivatives: A Technical Guide

Introduction

Ethyl N-Cbz-morpholine-2-carboxylate and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, is a prevalent feature in numerous biologically active molecules.[1][2] The conformational flexibility of the morpholine ring, coupled with the electronic and steric influences of its substituents, plays a crucial role in determining the molecule's overall shape, its ability to interact with biological targets, and consequently, its pharmacological activity. This technical guide provides a comprehensive overview of the conformational analysis of this compound derivatives, detailing the experimental and computational methodologies employed to elucidate their three-dimensional structures and dynamic behavior.

The carboxybenzyl (Cbz) protecting group on the nitrogen atom and the ethyl carboxylate at the 2-position of the morpholine ring introduce key structural constraints and potential points of interaction. Understanding the preferred conformations of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Theoretical Background: Conformational Isomers of the Morpholine Ring

The morpholine ring typically adopts a chair conformation, which is the most stable arrangement. However, other higher-energy conformations, such as the boat and twist-boat forms, can also exist in equilibrium.[3] The presence of substituents can influence the relative energies of these conformers. For this compound, the substituents at the N-4 and C-2 positions can adopt either an axial or equatorial orientation in the chair conformation.

The relative stability of these conformers is determined by a combination of steric and electronic effects, including:

-

Steric Hindrance: Bulky substituents prefer to occupy the more spacious equatorial position to minimize steric strain.

-

Anomeric Effect: The interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of an adjacent axial C-N bond can stabilize an axial conformation for certain substituents.

-

Dipole-Dipole Interactions: The orientation of polar bonds can lead to stabilizing or destabilizing interactions that influence conformational preference.

A generalized workflow for the conformational analysis of these derivatives is presented below.

Caption: A generalized workflow for the synthesis and conformational analysis of morpholine derivatives.

Experimental Methodologies

The conformational analysis of this compound derivatives relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For morpholine derivatives, ¹H and ¹³C NMR are fundamental for structural elucidation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL.

-

Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Analysis:

-

Chemical Shifts (δ): The chemical shifts of the morpholine ring protons provide initial information about their electronic environment.

-

Coupling Constants (J): The vicinal coupling constants (³JHH) between adjacent protons are particularly informative. The Karplus equation relates the magnitude of ³JHH to the dihedral angle between the coupled protons, allowing for the determination of their relative orientation (axial or equatorial).

-

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can identify protons that are close in space, providing crucial information about through-space interactions and helping to distinguish between different conformers.

-

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal motion).[5]

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group.[5] Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, complement experimental data by providing insights into the relative energies of different conformers and the energy barriers for interconversion.

Experimental Protocol: DFT Calculations

-

Structure Building: Construct the initial 3D structure of the this compound derivative using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G*). Calculate the single-point energy of each optimized conformer to determine their relative stabilities.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

Data Presentation and Interpretation

The quantitative data obtained from these experiments are crucial for a thorough conformational analysis. A summary of key conformational parameters is presented in the table below. Please note that as no specific experimental data for this compound derivatives were found in the literature, the following table is a representative template of how such data would be presented.

| Conformer | Method | Dihedral Angle (°) | ³JHH (Hz) | Relative Energy (kcal/mol) |

| Chair (Eq) | DFT (B3LYP/6-31G) | H2a-C2-C3-H3a: ~175 | J(H2a, H3a): ~10-13 | 0.00 |

| H2a-C2-C3-H3e: ~55 | J(H2a, H3e): ~2-4 | |||

| Chair (Ax) | DFT (B3LYP/6-31G) | H2e-C2-C3-H3a: ~55 | J(H2e, H3a): ~2-4 | Calculated |

| H2e-C2-C3-H3e: ~65 | J(H2e, H3e): ~1-3 | |||

| Twist-Boat | DFT (B3LYP/6-31G*) | Variable | Variable | Calculated |

*Note: These are typical expected values for morpholine ring protons. 'a' denotes axial and 'e' denotes equatorial.

The logical relationship between the experimental and computational data in determining the final conformational model is illustrated in the following diagram.

Caption: Integration of experimental and computational data to build a comprehensive conformational model.

Conclusion

The conformational analysis of this compound derivatives is a multifaceted process that requires the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. A thorough understanding of the conformational preferences and dynamic behavior of these molecules is essential for medicinal chemists and drug development professionals. The methodologies and data interpretation frameworks outlined in this technical guide provide a robust foundation for investigating the structure-activity relationships of this important class of compounds, ultimately guiding the design of more potent and selective therapeutic agents. While the morpholine scaffold is widely studied[6][7][8], detailed conformational analysis of specific derivatives like this compound is crucial for advancing their potential applications.

References

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Avento | Novel Morpholine Derivatives: Synthesis and Characterization [avento.shop]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Ethyl N-Cbz-morpholine-2-carboxylate (CAS 1226776-83-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of Ethyl N-Cbz-morpholine-2-carboxylate, CAS number 1226776-83-5. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Properties and Identification

This compound is a heterocyclic organic compound. The presence of the morpholine ring, a common scaffold in medicinal chemistry, suggests its potential as a building block in the synthesis of more complex, biologically active molecules. The N-Cbz (carboxybenzyl) protecting group is frequently employed in peptide synthesis and other organic transformations to mask the reactivity of the secondary amine of the morpholine ring, allowing for selective reactions at other sites of the molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1226776-83-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₉NO₅ | [1] |

| Molecular Weight | 293.3 g/mol | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

| Storage | Room temperature | [1] |

| Purity | ≥95% | [1] |

Safety Data

General Safety Recommendations (inferred from related compounds):

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate fire extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[4]

-

Table 2: Hazard Statements for Related Morpholine Compounds

| Hazard Statement | Description | Source(s) |

| H226 | Flammable liquid and vapour. | [4] |

| H302 | Harmful if swallowed. | [4] |

| H311 + H331 | Toxic in contact with skin or if inhaled. | [4] |

| H314 | Causes severe skin burns and eye damage. | [4] |

Role in Synthesis and Drug Discovery

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties.[6][7] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a scaffold for orienting other functional groups to interact with biological targets.[6]

Given that this compound is classified as a "Protein Degrader Building Block"[1], it is likely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other small molecules designed to induce the degradation of specific proteins.

Below is a generalized workflow illustrating the potential use of this compound in a synthetic route.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1226776-83-5 [sigmaaldrich.com]

- 3. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. fishersci.com [fishersci.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: The Elusive Compound C15H19NO5

Despite a comprehensive search of chemical databases and scientific literature, no specific, well-characterized compound with the molecular formula C15H19NO5 has been identified. This precludes the creation of a detailed technical guide on its synthesis and applications as requested.

The absence of a readily identifiable compound with this molecular formula suggests several possibilities:

-

Novelty: The compound may be a novel chemical entity that has not yet been synthesized or characterized.

-

Rarity: It could be a rare natural product or a synthetic intermediate that is not widely studied or commercially available.

-

Proprietary Nature: The compound might be part of proprietary research within a pharmaceutical or biotechnology company and therefore not disclosed in public databases.

Without a specific chemical structure, it is impossible to provide the requested in-depth technical guide, which would include:

-

Data Presentation: Summaries of quantitative data.

-

Experimental Protocols: Detailed methodologies for synthesis and key experiments.

-

Visualization: Diagrams of signaling pathways, experimental workflows, or logical relationships.

Researchers, scientists, and drug development professionals interested in compounds with similar elemental compositions are encouraged to explore chemical databases with broader search parameters, such as substructure or similarity searches, if a potential scaffold of interest is known.

Further investigation into this molecular formula would require de novo design and synthesis of candidate structures, followed by extensive analytical and biological characterization. At present, the lack of a known compound with the formula C15H19NO5 prevents any meaningful discussion of its synthesis or applications.

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and favorable biological interactions has cemented its role as a crucial building block in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the morpholine scaffold's role in drug discovery, from its fundamental properties to its application in blockbuster drugs and its influence on key biological pathways.

Physicochemical Properties and Advantages in Drug Design

The utility of the morpholine ring in drug design stems from its advantageous physicochemical properties. The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, resulting in a pKa that is often closer to physiological pH. This can lead to improved aqueous solubility and better absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Furthermore, the morpholine ring is generally considered to be more metabolically stable than the piperidine ring due to the electron-withdrawing nature of the oxygen atom, which can decrease its susceptibility to oxidation by cytochrome P450 enzymes.[3]

The morpholine moiety can also participate in various non-covalent interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals and hydrophobic interactions.[1] This versatility allows medicinal chemists to fine-tune the binding affinity and selectivity of drug candidates.

Morpholine in FDA-Approved Drugs: A Survey of Therapeutic Success

The significance of the morpholine scaffold is underscored by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas. These drugs highlight the diverse roles that the morpholine ring can play, from being a key pharmacophoric element to a modulator of pharmacokinetic properties.

| Drug Name | Therapeutic Indication | Role of Morpholine Scaffold |

| Gefitinib (Iressa®) | Non-small cell lung cancer | The morpholine group enhances solubility and provides a key interaction point with the hinge region of the EGFR kinase domain.[1] |

| Linezolid (Zyvox®) | Gram-positive bacterial infections | The morpholine ring is an integral part of the oxazolidinone core, essential for its unique mechanism of inhibiting bacterial protein synthesis.[4][5] |

| Aprepitant (Emend®) | Chemotherapy-induced nausea and vomiting | The morpholine acts as a rigid scaffold, correctly positioning the pharmacophoric groups for optimal binding to the neurokinin-1 (NK1) receptor.[1][6] |

| Reboxetine (Edronax®) | Depression | The morpholine ring is a key component of this selective norepinephrine reuptake inhibitor.[1][7] |

| Phendimetrazine (Bontril®) | Obesity | A central nervous system stimulant where the morpholine ring is part of the core structure.[1] |

| Moclobemide (Aurorix®) | Depression and social anxiety | A reversible inhibitor of monoamine oxidase A (MAO-A) containing a morpholine moiety.[1] |

The Morpholine Scaffold in Anticancer Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

A significant number of morpholine-containing compounds have been developed as anticancer agents, with a particular focus on the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[8][9] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[8] The morpholine ring has proven to be a valuable scaffold for designing potent and selective PI3K inhibitors.[10]

Quantitative Structure-Activity Relationship (SAR) of Morpholine-Based PI3K Inhibitors

Structure-activity relationship studies have revealed the critical role of the morpholine moiety in the activity of PI3K inhibitors. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K inhibitors.[8] The following table summarizes the inhibitory activities of representative morpholine-containing PI3K inhibitors.

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |

| ZSTK474 | 5.0 | 20.8 | 15.2 | 3.9 | [11] |

| Analog 6a (Ethanolamine replacement) | 9.9 | >100 | 38.5 | 9.8 | [11] |

| Analog 6b (Diethanolamine replacement) | 3.7 | 98.7 | 14.6 | 10.1 | [11] |

As the data indicates, replacement of the morpholine ring in ZSTK474 with acyclic analogs can lead to a significant loss of potency, particularly against the PI3Kβ isoform, highlighting the structural importance of the cyclic morpholine scaffold.[11]

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of inhibition by morpholine-containing drugs.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by morpholine-based drugs.

Experimental Protocols

Synthesis of Gefitinib: A Representative Morpholine-Containing Drug

The following is a representative experimental protocol for the synthesis of Gefitinib, highlighting the introduction of the morpholine moiety.[1][12]

Caption: Final step in the synthesis of Gefitinib.

Detailed Protocol:

-

Reaction Setup: To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure Gefitinib.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][13]

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The morpholine scaffold continues to be a cornerstone in medicinal chemistry, offering a unique blend of properties that are highly desirable for drug design. Its prevalence in a multitude of clinically successful drugs is a testament to its versatility and effectiveness. As our understanding of disease biology deepens, the rational incorporation of the morpholine moiety into novel molecular architectures will undoubtedly continue to yield innovative and life-saving therapies. The ability to readily synthesize a diverse range of substituted morpholines ensures that this privileged scaffold will remain a valuable tool for medicinal chemists for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. broadpharm.com [broadpharm.com]

- 4. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. banglajol.info [banglajol.info]

- 7. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ukm.my [ukm.my]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Use of Ethyl N-Cbz-morpholine-2-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Cbz-morpholine-2-carboxylate is a valuable building block for the synthesis of peptidomimetics and modified peptides. The morpholine scaffold serves as a constrained proline bioisostere, offering the potential to enhance proteolytic stability, modulate receptor affinity, and improve the pharmacokinetic profile of peptide-based therapeutics. The N-Cbz (benzyloxycarbonyl) protecting group is a well-established amine protecting group in peptide synthesis, removable under specific hydrogenolysis conditions, which allows for orthogonal protection strategies in complex syntheses.

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The protocols cover the initial hydrolysis of the ethyl ester, subsequent coupling to a resin-bound peptide, and the final deprotection of the Cbz group.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, the following table provides representative yields for the key steps based on analogous reactions in peptide synthesis.

| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Saponification of Ethyl Ester | LiOH, THF/H₂O | >90 | >95 |

| 2 | Coupling to Resin-Bound Amine | HATU, DIPEA, DMF | 85-95 | >90 |

| 3 | Cbz-Deprotection (Hydrogenolysis) | H₂, Pd/C, MeOH | >95 | >95 |

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is necessary for subsequent activation and coupling in peptide synthesis.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).

-

Add LiOH (1.5 eq) to the solution and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-morpholine-2-carboxylic acid as a solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling of N-Cbz-morpholine-2-carboxylic acid

This protocol outlines the coupling of the prepared N-Cbz-morpholine-2-carboxylic acid to a resin-bound peptide with a free N-terminal amine. This procedure assumes a standard Fmoc-based SPPS workflow.

Materials:

-

N-Cbz-morpholine-2-carboxylic acid (from Protocol 1)

-

Resin-bound peptide with a free N-terminal amine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Drain the DMF.

-

In a separate vessel, dissolve N-Cbz-morpholine-2-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

-

Add DIPEA (6.0 eq) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling for an additional 1-2 hours.

-

Once the Kaiser test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: Cbz-Group Deprotection (Solution Phase after Cleavage from Resin)

This protocol describes the removal of the N-Cbz protecting group from the morpholine-containing peptide after cleavage from the solid support.

Materials:

-

Cbz-protected peptide (cleaved from resin and purified)

-

Methanol (MeOH)

-

Palladium on activated carbon (10% Pd/C)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the Cbz-protected peptide in methanol.

-

Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by HPLC or mass spectrometry.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

Caption: Saponification of the ethyl ester to the free carboxylic acid.

Caption: Solid-phase coupling of N-Cbz-morpholine-2-carboxylic acid.

Caption: Cbz-group deprotection via catalytic hydrogenolysis.

Application Notes and Protocols: Ethyl N-Cbz-morpholine-2-carboxylate as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as solubility, metabolic stability, and target affinity. Ethyl N-Cbz-morpholine-2-carboxylate, a functionalized and stereochemically defined morpholine derivative, serves as a versatile chiral building block for the synthesis of complex molecular architectures. Its inherent chirality at the C-2 position is crucial for establishing stereochemistry in the final products, which can significantly impact their pharmacological activity. The presence of the N-Cbz (carboxybenzyl) protecting group and the ethyl ester functionality at C-2 offer orthogonal handles for sequential chemical modifications, making it a valuable synthon in multi-step organic synthesis.

One of the most promising applications for such chiral building blocks is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] The linker component of a PROTAC, which connects the target-binding ligand (warhead) to the E3 ligase ligand, plays a critical role in the efficacy of the degrader.[6][7] The incorporation of rigid, chiral scaffolds like the morpholine moiety into the linker can help to control the conformation and spatial orientation of the PROTAC, thereby optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.[6] this compound is classified as a "Protein Degrader Building Block," indicating its utility in this area.[8]

Application in PROTAC Synthesis

This compound can be strategically employed in the synthesis of PROTAC linkers. The general workflow involves the sequential coupling of the building block to the warhead and the E3 ligase ligand, with appropriate deprotection and activation steps.

Caption: Logical workflow for incorporating this compound into a PROTAC molecule.

Experimental Protocols

The following protocols are representative methods for the utilization of this compound in the synthesis of a PROTAC linker. These protocols are based on standard procedures in organic and medicinal chemistry.

Protocol 1: Hydrolysis of this compound

This procedure describes the saponification of the ethyl ester to the corresponding carboxylic acid, which is a common precursor for amide bond formation.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add LiOH (1.5 eq) to the solution and stir at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-morpholine-2-carboxylic acid.

Quantitative Data (Representative):

| Reactant | Product | Reagents | Solvent | Yield (%) |

| This compound | N-Cbz-morpholine-2-carboxylic acid | LiOH | THF/H₂O | >95 |

Protocol 2: Amide Coupling with a Warhead-Linker-Amine

This protocol details the coupling of the newly formed carboxylic acid with an amine-functionalized warhead-linker fragment using a standard peptide coupling reagent.

Reaction Scheme:

Caption: Amide coupling to form an intermediate PROTAC fragment.

Materials:

-

N-Cbz-morpholine-2-carboxylic acid

-

Warhead-Linker-Amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Cbz-morpholine-2-carboxylic acid (1.0 eq) and the Warhead-Linker-Amine (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and cool to 0 °C.

-

Add HATU (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Intermediate 1.

Quantitative Data (Representative):

| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) |

| N-Cbz-morpholine-2-carboxylic acid | Warhead-Linker-Amine | HATU | DIPEA | DMF | 70-90 |

Protocol 3: Cbz Deprotection

This protocol describes the removal of the Cbz protecting group via catalytic hydrogenation to reveal the secondary amine of the morpholine ring.

Reaction Scheme:

Caption: Cbz deprotection via catalytic hydrogenation.

Materials:

-

Intermediate 1

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve Intermediate 1 in methanol or ethyl acetate.

-

Add Pd/C (10 mol %) to the solution.

-

Stir the suspension under an atmosphere of H₂ (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Intermediate 2.

Quantitative Data (Representative):

| Substrate | Product | Catalyst | Solvent | Yield (%) |

| Intermediate 1 | Intermediate 2 | Pd/C | Methanol | >90 |

Protocol 4: Final Amide Coupling with an E3 Ligase Ligand-Linker-Acid

This final step involves the coupling of the free amine of the morpholine scaffold with a carboxylic acid-functionalized E3 ligase ligand to complete the synthesis of the PROTAC molecule.

Reaction Scheme:

Caption: Final amide coupling to synthesize the PROTAC molecule.

Procedure: The procedure is analogous to Protocol 2, using Intermediate 2 as the amine component and an appropriate E3 ligase ligand-linker-acid as the carboxylic acid component. Purification by preparative HPLC is often required to obtain the final PROTAC molecule with high purity.

Quantitative Data (Representative):

| Amine | Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) |

| Intermediate 2 | E3 Ligase Ligand-Linker-Acid | HATU | DIPEA | DMF | 60-80 |

Conclusion

This compound is a valuable chiral building block for the stereoselective synthesis of complex molecules, particularly in the context of PROTAC development. Its bifunctional nature allows for its seamless integration into synthetic routes, providing a means to introduce a conformationally constrained and chiral element into PROTAC linkers. The protocols outlined above provide a general framework for the utilization of this building block in the synthesis of novel protein degraders. Researchers and drug development professionals can adapt these methodologies to their specific targets and E3 ligase ligands to explore the vast chemical space of PROTACs.

References

- 1. enamine.net [enamine.net]

- 2. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 3. Protein Degrader Building Blocks [sigmaaldrich.com]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

Application Notes and Protocols for the Synthesis of Constrained Peptides Using Ethyl N-Cbz-morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their rigidified structures can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic properties. One strategy to induce conformational constraint is the incorporation of non-natural amino acids and heterocyclic scaffolds into the peptide backbone. Morpholine-containing building blocks, such as Ethyl N-Cbz-morpholine-2-carboxylate, offer a unique opportunity to introduce a defined turn or rigid element, thereby influencing the peptide's three-dimensional structure.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of constrained peptides incorporating a morpholine-2-carboxylate moiety. The protocols are designed for researchers in peptide chemistry, medicinal chemistry, and drug discovery.

Application Notes

The incorporation of a morpholine scaffold, derived from this compound, into a peptide sequence can offer several advantages:

-